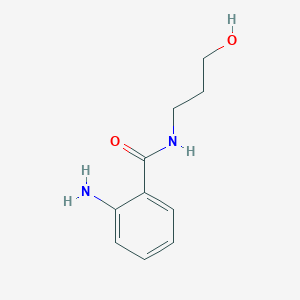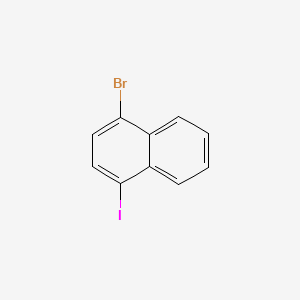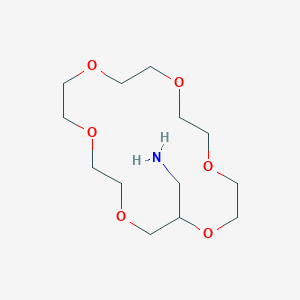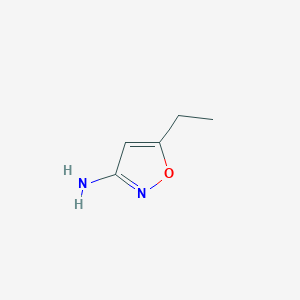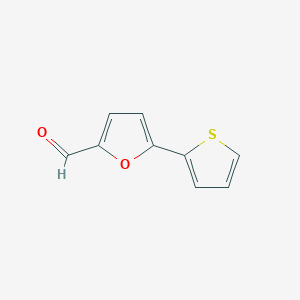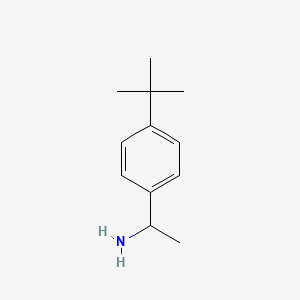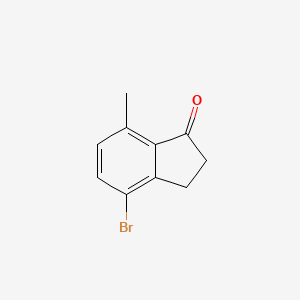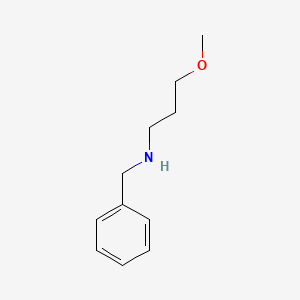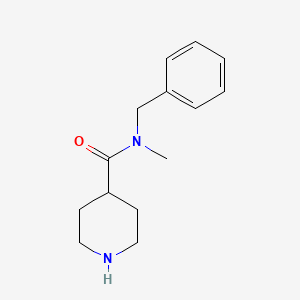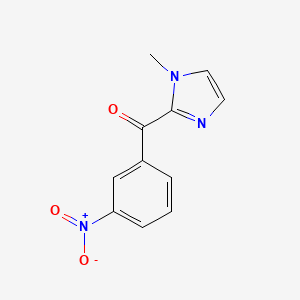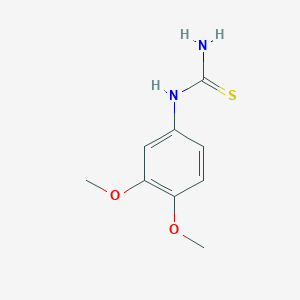
2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid is a compound that belongs to the class of indoline derivatives, which are heterocyclic compounds featuring a benzene ring fused to a pyrrolidine ring. The presence of a sulfonyl group and a carboxylic acid moiety in the molecule suggests potential for diverse chemical reactivity and the possibility of being a key intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related sulfonyl indoline compounds has been demonstrated through various methods. For instance, polycyclic sulfonyl indolines have been synthesized using FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions of N-(1H-indol-3-yl)methyl)propiolamides with NaHSO3 in an aqueous medium, forming one C-C bond and two C-S bonds in a single step . Additionally, the synthesis of indole derivatives with sulfonyl groups has been achieved through reactions with thionyl chloride followed by reactions with Grignard reagents to form sulfoxides, which can be further reduced to sulfides or oxidized to sulfones .
Molecular Structure Analysis
The molecular structure of sulfonyl indoline derivatives can vary, but common features include a non-planar indole system and deviations from ideal tetrahedral geometry around the sulfonyl substituent. For example, in a related compound, the dihedral angle between the fused rings of the indole system was found to be 2.7 degrees, and the angles around the sulfonyl substituent deviated significantly from the ideal value . This suggests that 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid may also exhibit similar structural characteristics.
Chemical Reactions Analysis
Indoline derivatives can undergo various chemical reactions due to their functional groups. The sulfonyl group can participate in sulfonylation reactions, as demonstrated by the KI/H2O2 mediated 2-sulfonylation of indoles in water . The carboxylic acid moiety also provides reactivity, as seen in the transformation of indoline-2-carboxylic acid into nitro derivatives through nitration reactions . These reactions highlight the versatility of indoline derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid can be inferred from related compounds. Indoline derivatives with sulfonyl groups are likely to have polar characteristics due to the presence of sulfur and oxygen atoms, which can form hydrogen bonds. The molecular packing of such compounds can be stabilized by C-H...pi and C-H...O hydrogen bonds, influencing the orientation of the indole and sulfonyl groups . The solvent-dependent amide bond isomerization of indoline-2-carboxylic acid derivatives also suggests that the properties of these compounds can vary significantly with the polarity of the solvent .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Antidiabetic Agents : A study discussed the synthesis of derivatives similar to 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid, specifically for potential antidiabetic applications. Compounds such as 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid were synthesized and showed potent antidiabetic activity in experimental models (Choudhary et al., 2011).
- Cytotoxic Activity in Cancer Cell Lines : Another research investigated indole C5-O-substituted compounds, similar to 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid, for their cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Choi & Ma, 2010).
Applications in Organic Synthesis
- Synthesis of Nitroindole Derivatives : Research on the transformation of indoline-2-carboxylic acid into nitroindole derivatives indicates the versatility of similar compounds in organic synthesis, particularly in producing derivatives with potential biological activity (Lavrenov et al., 2002).
- Use in Nano Organo Solid Acids : A study focused on using carboxylic acid derivatives in the synthesis of nano organo solid acids, highlighting the role of these compounds in catalytic applications and green chemistry (Zolfigol et al., 2015).
Biological and Pharmacological Potential
- Anticancer Activity : Derivatives of 1-(indoline-5-sulfonyl)-4-phenylimidazolidinones, structurally related to 2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid, were synthesized and evaluated for their anticancer properties, offering insights into the therapeutic potential of such compounds (Kwak et al., 2006).
Drug Discovery and Design
- GPR119 Agonists for Anti-Diabetic Agents : A novel GPR119 agonist with a 5-(methylsulfonyl)indoline motif was identified, signifying the role of similar compounds in drug discovery, particularly for anti-diabetic medication (Sato et al., 2014).
Propriétés
IUPAC Name |
2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-7-5-9-6-8(11(13)14)3-4-10(9)12(7)17(2,15)16/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACJWHAAEBJJHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161565 |
Source


|
| Record name | 2,3-Dihydro-2-methyl-1-(methylsulfonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(methylsulfonyl)indoline-5-carboxylic acid | |
CAS RN |
851116-22-8 |
Source


|
| Record name | 2,3-Dihydro-2-methyl-1-(methylsulfonyl)-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851116-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-methyl-1-(methylsulfonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



